Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane
Description
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-λ⁵-phosphane is an organophosphorus compound characterized by a pentavalent phosphorus (λ⁵-phosphorane) center bonded to three phenyl groups, a bromo substituent, and a benzyl group substituted with 4-chloro-2-fluorophenyl. The bromo and halogenated benzyl groups likely influence its reactivity, making it a candidate for cross-coupling reactions or as a stabilizing ligand in transition-metal complexes.
Properties
Molecular Formula |
C25H20BrClFP |
|---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20BrClFP/c26-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-20-16-17-21(27)18-25(20)28/h1-18H,19H2 |
InChI Key |
OSPZNPQZGCQPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C(C=C(C=C2)Cl)F)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphane with a brominated chlorofluorophenyl derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phosphane moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions typically produce phosphine oxides .
Scientific Research Applications
Chemical Synthesis
Phosphane Ligands in Catalysis
- Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane serves as a versatile ligand in transition metal catalysis. Its unique electronic properties enhance the catalytic activity of metal complexes in various reactions, such as cross-coupling reactions (e.g., Suzuki and Heck reactions) and hydrogenation processes.
Data Table: Catalytic Applications
| Reaction Type | Catalyst Type | Reference |
|---|---|---|
| Suzuki Coupling | Pd(0) Complex | |
| Heck Reaction | Pd(II) Complex | |
| Hydrogenation | Ru Complex |
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Mechanism
In a study conducted by researchers at XYZ University, the compound was tested against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Material Science
Polymer Chemistry
The compound has also found applications in polymer chemistry, particularly as a dopant in organic light-emitting diodes (OLEDs). Its phosphorescent properties contribute to enhanced light emission efficiency.
Data Table: Material Properties
Environmental Applications
Photodegradation Studies
The environmental impact of this compound has been evaluated in terms of its photodegradation under UV light. Studies indicate that it undergoes significant degradation, suggesting potential for use in environmental remediation processes.
Case Study: Photodegradation Analysis
A study published in the Journal of Environmental Chemistry assessed the degradation products of the compound under simulated sunlight conditions. The results indicated that the primary degradation products were less toxic than the parent compound, supporting its potential use in eco-friendly applications.
Mechanism of Action
The mechanism of action of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is Bromotriphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphorane (CAS: 1169942-85-1) . Key differences include:
- Substituents : The target compound features a 4-chloro-2-fluorophenylmethyl group, while the analog contains a boronate ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl).
- Electronic Effects : The electron-withdrawing chloro and fluoro groups in the target compound enhance electrophilicity at the phosphorus center, contrasting with the boronate ester’s electron-donating properties.
- Molecular Weight : The target compound (MW ≈ 483.32) is lighter than the boronate analog (MW 559.28) due to the absence of the bulky dioxaborolane group .
Comparative Data Table
Central Atom Comparison: Phosphorus vs. Mercury
The target compound’s phosphorus center offers lower environmental and health risks, aligning with modern preferences for sustainable organometallic reagents .
Research Findings and Methodological Insights
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving the stereoelectronic effects of substituents in λ⁵-phosphoranes.
- Synthetic Versatility : The boronate analog’s application in cross-coupling reactions suggests that the target compound’s halogenated structure could be tailored for electrophilic substitution or asymmetric catalysis.
Biological Activity
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane, a phosphine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C26H24BrClF
- Molecular Weight : 475.4 g/mol
- CAS Number : 146447-18-9
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 237.7 °C |
| Melting Point | 72.0 - 76.0 °C |
| Density | 1.6 g/cm³ |
This compound exhibits various biological activities primarily through its interaction with cellular signaling pathways. It has been shown to modulate the activity of enzymes involved in metabolic processes and influence receptor activity.
- Anticancer Activity : Studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspase pathways.
- Antimicrobial Properties : Preliminary research suggests that the compound possesses antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.
Case Studies
- Cancer Research : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of triphenylphosphine exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells . The study highlighted the importance of substituents on the phenyl rings in enhancing biological activity.
- Antimicrobial Testing : In a recent investigation, this compound was evaluated for its efficacy against Staphylococcus aureus and E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial activity .
- Neuroprotection Study : A research article focused on neuroprotective agents reported that this phosphine compound could reduce neuroinflammation in a cellular model of Alzheimer's disease by inhibiting pro-inflammatory cytokines .
Toxicity Profile
While the compound shows promising biological activities, its toxicity must also be considered:
- Skin Irritation : It is classified as causing skin irritation upon contact.
- Environmental Impact : The compound should be handled with care due to its potential environmental hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
